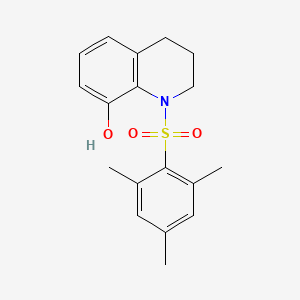![molecular formula C23H25N5O2 B15103595 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]butanamide](/img/structure/B15103595.png)
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]butanamide is a complex organic compound that features an indole core, a triazole ring, and a butanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the methoxyethyl group. The triazole ring is then synthesized and attached to the phenyl group. Finally, the butanamide chain is introduced to complete the synthesis. Common reagents used in these reactions include palladium catalysts, hydride sources, and various organic solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents include palladium catalysts for coupling reactions, hydride sources for reductions, and strong acids or bases for substitution reactions. Typical conditions involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]butanamide involves its interaction with specific molecular targets. The indole core can interact with various receptors and enzymes, while the triazole ring may enhance binding affinity and specificity. The compound may modulate signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- (3-Chloropropyl)trimethoxysilane
Uniqueness
Compared to similar compounds, 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]butanamide stands out due to its unique combination of an indole core and a triazole ring, which may confer distinct biological activities and chemical properties .
Propiedades
Fórmula molecular |
C23H25N5O2 |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
4-[1-(2-methoxyethyl)indol-3-yl]-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]butanamide |
InChI |
InChI=1S/C23H25N5O2/c1-30-13-12-28-15-18(20-9-2-3-10-21(20)28)7-5-11-22(29)26-19-8-4-6-17(14-19)23-24-16-25-27-23/h2-4,6,8-10,14-16H,5,7,11-13H2,1H3,(H,26,29)(H,24,25,27) |
Clave InChI |
GPPQARMROXGPOF-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=CC=CC(=C3)C4=NC=NN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15103514.png)

![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B15103525.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide](/img/structure/B15103531.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B15103535.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15103548.png)
![4-methyl-N-[(1E)-3-(morpholin-4-yl)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15103553.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B15103556.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-methylpropanamide](/img/structure/B15103559.png)
![5-fluoro-2-(tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B15103566.png)
![1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-4-carboxamide](/img/structure/B15103572.png)
![Furan-2-yl{5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B15103574.png)
![7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide](/img/structure/B15103589.png)
![[4-(2,4-dimethylphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B15103599.png)
